molecular formula C11H16BClO4 B1426026 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid CAS No. 1701449-15-1

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Cat. No. B1426026
M. Wt: 258.51 g/mol
InChI Key: KTZJZSPROBKOSX-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a chemical compound with the CAS Number: 2096336-82-0 . It has a molecular weight of 258.51 and its IUPAC name is 3-chloro-4-ethoxy-5-isopropoxyphenylboronic acid . The compound is used in scientific research and exhibits high complexity due to its complex structure.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16BClO4/c1-4-16-11-9 (13)5-8 (12 (14)15)6-10 (11)17-7 (2)3/h5-7,14-15H,4H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid were not found, boronic acids are generally known to be involved in various types of coupling reactions, including Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.51 . It is typically stored at 0-8 °C .

Scientific Research Applications

  • Boronic Acid Derivatives in Supramolecular Chemistry : Boronic acids, including phenylboronic acids, play a crucial role in the design and synthesis of supramolecular assemblies. These compounds can form stable complexes with diols, including sugars, through reversible covalent bonds, making them useful for sensor applications, drug delivery systems, and materials science (Pedireddi & Seethalekshmi, 2004).

  • Fluorescence Quenching Studies : Studies on derivatives of phenylboronic acid, such as 5-chloro-2-methoxyphenylboronic acid, have contributed to understanding the mechanism of fluorescence quenching through steady-state fluorescence measurements. These studies are essential for developing fluorescence-based sensors and probes in biological and chemical research (Geethanjali, Nagaraja, & Melavanki, 2015).

  • Catalysis and Organic Synthesis : Boronic acids are pivotal in catalysis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for creating carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The modification of boronic acids, including those with chloro and alkoxy groups, can lead to the development of new catalysts and synthetic routes (Ford, Sinn, & Woodward, 1997).

  • Development of Pharmaceutical Agents : The structural motif of phenylboronic acid is integral to the development of new pharmaceutical agents due to its ability to interact with biological molecules. Compounds bearing boronic acid functionalities have been explored for their potential therapeutic applications, including antibacterial, anticancer, and enzyme inhibition properties. While the specific applications of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid are not detailed in the available literature, its structural similarities with studied compounds suggest its potential utility in these areas of research.

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

(3-chloro-5-ethoxy-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClO4/c1-4-16-10-6-8(12(14)15)5-9(13)11(10)17-7(2)3/h5-7,14-15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZJZSPROBKOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC(C)C)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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